molecular formula C23H14F3N3O2S B11594433 (5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594433
M. Wt: 453.4 g/mol
InChI Key: FMRDMYXPNLCTGP-UNOMPAQXSA-N
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Description

The compound (5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, along with substituted phenyl and furyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and α-haloketones, under acidic or basic conditions.

    Substitution Reactions:

    Furyl Group Introduction: The furyl group can be introduced via a condensation reaction with furfural or its derivatives.

    Final Cyclization and Purification: The final step involves cyclization to form the desired fused heterocyclic system, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and furyl rings.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides and nucleophiles in polar aprotic solvents.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (5Z)-2-(3-methylphenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its complex fused heterocyclic structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activities. This distinguishes it from simpler compounds like ethyl acetoacetate and acetylacetone, which have more straightforward structures and limited reactivity.

Properties

Molecular Formula

C23H14F3N3O2S

Molecular Weight

453.4 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14F3N3O2S/c1-13-4-2-6-15(10-13)20-27-22-29(28-20)21(30)19(32-22)12-17-8-9-18(31-17)14-5-3-7-16(11-14)23(24,25)26/h2-12H,1H3/b19-12-

InChI Key

FMRDMYXPNLCTGP-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2

Origin of Product

United States

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